molecular formula C10H17ClF3NO3S B7682814 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol

1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol

Cat. No. B7682814
M. Wt: 323.76 g/mol
InChI Key: ZBCMYICUZCFEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with ion channels, specifically the voltage-gated sodium channels. This compound has been shown to selectively inhibit the activity of these channels, leading to a decrease in the influx of sodium ions into the cells. This inhibition of sodium channels has been linked to the compound's potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory properties and has been used in studies investigating the role of ion channels in inflammation. It has also been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol in lab experiments include its high purity and selectivity for voltage-gated sodium channels. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are many potential future directions for the use of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol in scientific research. One direction is the continued investigation of its potential therapeutic effects for the treatment of various diseases. Another direction is the development of new compounds based on the structure of this compound with improved selectivity and reduced toxicity. Additionally, this compound could be used in studies investigating the role of ion channels in various physiological processes, leading to a better understanding of their function in health and disease.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives could lead to new therapeutic agents and a better understanding of the function of ion channels in various physiological processes.

Synthesis Methods

The synthesis of 1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol involves the reaction of 4-(trifluoromethyl)piperidine with 1,4-dichlorobutane in the presence of sodium hydride and dimethyl sulfoxide. The product is then treated with sodium hydroxide to obtain the final product. This method has been reported to yield a high purity product and has been used in many scientific studies.

Scientific Research Applications

1-(4-Chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol has been used in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool for studying the function of ion channels and their role in various physiological processes.

properties

IUPAC Name

1-(4-chlorobutylsulfonyl)-4-(trifluoromethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClF3NO3S/c11-5-1-2-8-19(17,18)15-6-3-9(16,4-7-15)10(12,13)14/h16H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCMYICUZCFEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)S(=O)(=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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